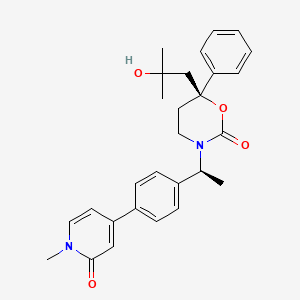
BI-135585
Cat. No. B606072
Key on ui cas rn:
1114561-85-1
M. Wt: 460.574
InChI Key: TXNPQZGSVXLGGP-MMTVBGGISA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08916701B2
Procedure details


A solution of 25% KOH in MeOH (1.21 g, 5.41 mmol) is added to a solution of 14 (1.00 g, 1.80 mmol) in 1-methylpyrrolidin-2-one (NMP, 4 mL). The resultant mixture is stirred at about 25° C. for 15 h, treated with water (15 mL), and stirred at 25° C. for 0.5 h. The resultant solids are collected via filtration, rinsed with MeOH/water (⅓, 20 mL), and dried to provide 13 as white solid. Yield: 0.68 g, 81.4%. Purity: 99.6 area % at 220 nm. 1H NMR (DMSO-d6, 500 MHz): δ 7.74 (d, J=7.1 Hz, 1H), 7.43 (d, J=7.7 Hz, 2H), 7.34 (m, 5H), 6.95 (d, J=7.7 Hz, 2H), 6.56 (s, 1H), 6.47 (d, J=6.0 Hz, 1H), 5.43 (m, 1H), 4.26 (s, 1H), 3.43 (s, 3H, 3.33 (s, 2H), 3.02 (m, 1H), 2.43 (m, 1H), 2.14 (m, 1H), 2.02 (s, 2H), 1.46 (d, J=6.8 Hz, 3H), 1.18 (s, 3H), 0.87 (s, 3H); 13C NMR (DMSO-d6, 400 MHz): δ 161.93, 152.44, 150.05, 143.37, 141.24, 139.85, 135.32, 128.33, 127.22, 127.10, 126.26, 124.90, 114.68, 103.70, 83.04, 69.30, 54.01, 52.62, 36.35, 36.22, 31.51, 30.81, 29.91, 15.46.


Name
14
Quantity
1 g
Type
reactant
Reaction Step One


[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Name
Identifiers


|
REACTION_CXSMILES
|
[OH-:1].[K+].[CH3:3][OH:4].O[C@:6]([C:40]1[CH:45]=[CH:44][CH:43]=[CH:42][CH:41]=1)([CH2:35][C:36](O)([CH3:38])[CH3:37])[CH2:7][CH2:8][N:9]([C@H:19]([C:21]1[CH:26]=[CH:25][C:24]([C:27]2[CH:32]=[CH:31][N:30]([CH3:33])[C:29](=[O:34])[CH:28]=2)=[CH:23][CH:22]=1)[CH3:20])C(=O)OC1C=CC=CC=1.[OH2:46]>CN1CCCC1=O>[OH:1][C:36]([CH3:38])([CH3:37])[CH2:35][C@@:6]1([C:40]2[CH:45]=[CH:44][CH:43]=[CH:42][CH:41]=2)[O:4][C:3](=[O:46])[N:9]([C@H:19]([C:21]2[CH:26]=[CH:25][C:24]([C:27]3[CH:32]=[CH:31][N:30]([CH3:33])[C:29](=[O:34])[CH:28]=3)=[CH:23][CH:22]=2)[CH3:20])[CH2:8][CH2:7]1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
1.21 g
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
14
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
O[C@@](CCN(C(OC1=CC=CC=C1)=O)[C@@H](C)C1=CC=C(C=C1)C1=CC(N(C=C1)C)=O)(CC(C)(C)O)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN1C(CCC1)=O
|
Step Two
[Compound]
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at 25° C. for 0.5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resultant solids are collected via filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed with MeOH/water (⅓, 20 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
0.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC(C[C@@]1(CCN(C(O1)=O)[C@@H](C)C1=CC=C(C=C1)C1=CC(N(C=C1)C)=O)C1=CC=CC=C1)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
